

An In-depth Technical Guide to the Synthesis of Deuterated Fenuron

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Compound of Interest

Compound Name: **Fenuron-d5**

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This technical guide provides a comprehensive overview of the synthesis pathways for deuterated Fenuron, a phenylurea herbicide. The incorporation of deuterium, a stable isotope of hydrogen, into the Fenuron molecule is a critical technique for a variety of scientific applications, including its use as an internal standard in pesticide residue analysis and for studying its metabolic fate and environmental impact. This document details the synthetic methodologies for preparing Fenuron deuterated at the N,N-dimethyl group (Fenuron-d6) and on the phenyl ring (**Fenuron-d5**), complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

Fenuron, chemically known as 1,1-dimethyl-3-phenylurea, is a herbicide that functions by inhibiting photosynthesis.^{[1][2]} Isotopic labeling with deuterium (²H or D) provides a powerful tool for researchers.^[3] Deuterated analogs of molecules are chemically identical to their non-deuterated counterparts but have a higher mass, which allows for their sensitive and selective detection by mass spectrometry.^[4] This property is particularly valuable in isotope dilution mass spectrometry, a quantitative analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample to accurately determine the concentration of the unlabeled analyte.^[5]

This guide focuses on two primary deuterated isotopologues of Fenuron:

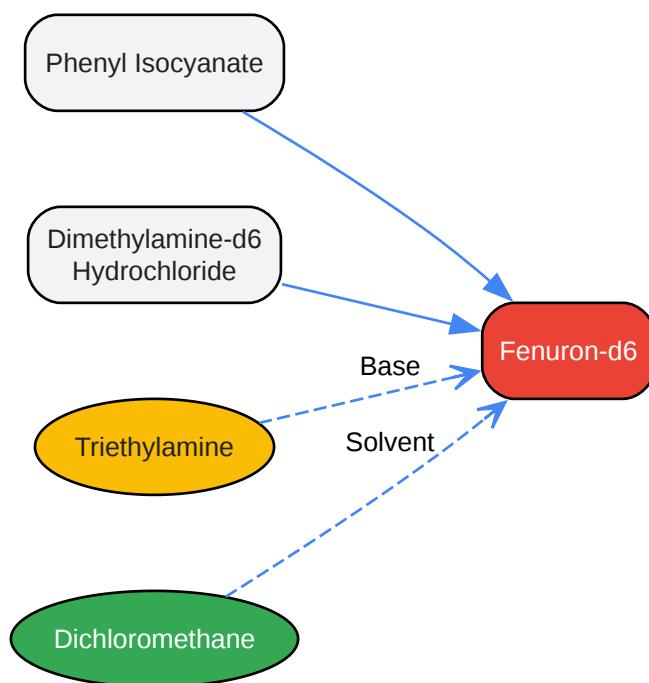
- Fenuron-d6: Deuterium atoms replace the six hydrogen atoms of the two methyl groups.
- **Fenuron-d5:** Deuterium atoms replace the five hydrogen atoms of the phenyl ring.

Synthesis of Fenuron-d6

The most direct and efficient synthesis of Fenuron-d6 involves the reaction of phenyl isocyanate with deuterated dimethylamine. A key patent describes a method that avoids the use of hazardous and difficult-to-handle dimethylamine gas by utilizing its hydrochloride salt.[\[5\]](#) [\[6\]](#)

Reaction Pathway

The synthesis proceeds via the reaction of phenyl isocyanate with dimethylamine-d6 hydrochloride in the presence of an organic base, such as triethylamine, in an aprotic solvent like dichloromethane.[\[5\]](#)[\[6\]](#) The base deprotonates the dimethylamine-d6 salt in situ, allowing the resulting deuterated dimethylamine to react with the isocyanate.



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Figure 1. Synthesis of Fenuron-d6.

Experimental Protocol

The following protocol is adapted from the procedure described in patent CN106008276A.[\[6\]](#)

- Preparation: Under a nitrogen atmosphere, suspend dimethylamine-d6 hydrochloride (1.0 eq) in dichloromethane.
- Addition of Phenyl Isocyanate: Stir the suspension for 10 minutes, then slowly add a solution of phenyl isocyanate (0.83 eq) in dichloromethane.
- Addition of Base: Continue stirring for 20 minutes, then slowly add a solution of triethylamine (1.66 eq) in dichloromethane.
- Reaction: Allow the reaction to proceed at 20°C for 16 hours.
- Work-up: Add water to the reaction mixture and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with water and saturated brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and recrystallize the crude product from dichloromethane to obtain Fenuron-d6 as colorless crystals.

Quantitative Data

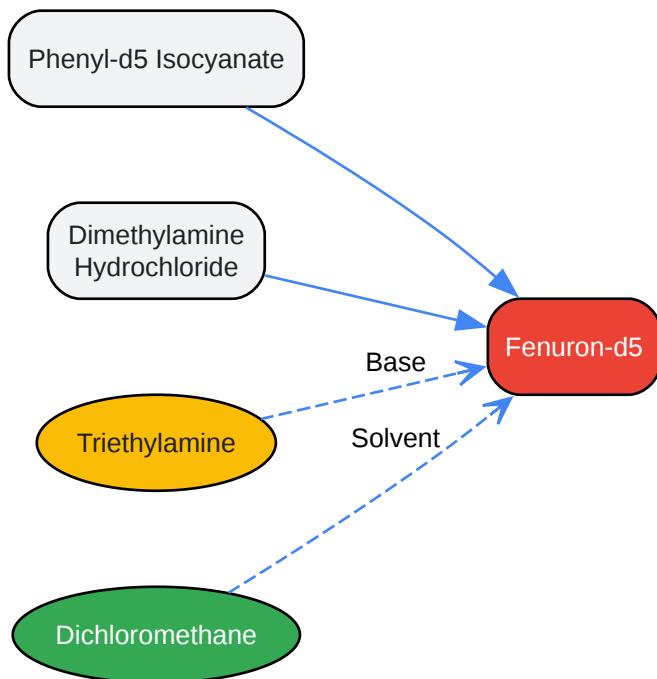
Parameter	Value	Reference
Starting Materials	Phenyl Isocyanate, Dimethylamine-d6 Hydrochloride, Triethylamine	[6]
Solvent	Dichloromethane	[6]
Reaction Time	16 hours	[6]
Reaction Temperature	20°C	[6]
Yield	88% (for a related deuterated phenylurea)	[5]
Isotopic Purity	>98% (typical for commercially available deuterated reagents)	
Characterization	NMR, Mass Spectrometry	

Synthesis of Fenuron-d5

The synthesis of **Fenuron-d5**, where the phenyl ring is deuterated, requires a different strategy starting with a deuterated phenyl precursor. The most straightforward approach involves the use of commercially available phenyl-d5 isocyanate.[7]

Reaction Pathway

The synthesis of **Fenuron-d5** is analogous to the non-deuterated and d6-deuterated versions. It involves the reaction of phenyl-d5 isocyanate with non-deuterated dimethylamine. The use of dimethylamine hydrochloride and a base is also applicable here to avoid handling dimethylamine gas.

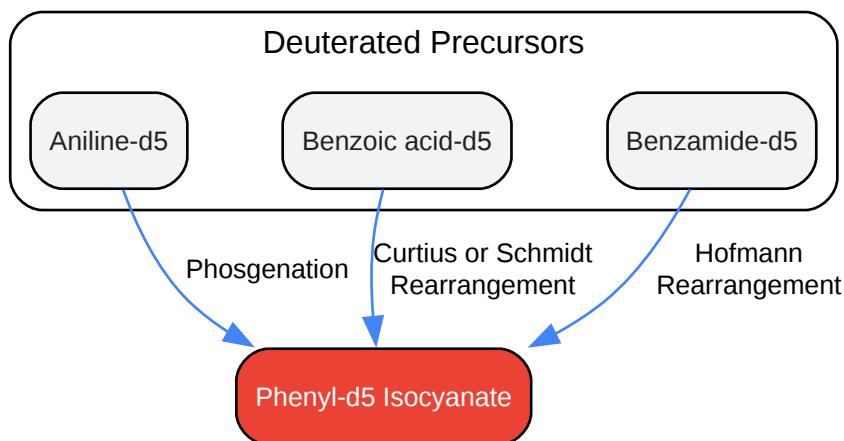


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Figure 2. Synthesis of Fenuron-d5.

While commercially available, phenyl-d5 isocyanate can also be synthesized in the laboratory from deuterated precursors. Common methods for the synthesis of isocyanates that can be adapted for the deuterated analog include:

- Phosgenation of Aniline-d5: The reaction of aniline-d5 with phosgene or a phosgene equivalent like triphosgene is a standard method for isocyanate synthesis.[\[1\]](#)
- Curtius Rearrangement: This reaction involves the thermal or photochemical rearrangement of a benzoyl-d5 azide, which can be prepared from benzoic acid-d5.[\[8\]\[9\]](#)
- Hofmann Rearrangement: This method converts benzamide-d5 to phenyl-d5 isocyanate via treatment with bromine and a strong base.[\[3\]\[10\]](#)
- Schmidt Reaction: The reaction of benzoic acid-d5 with hydrazoic acid in the presence of a strong acid can also yield phenyl-d5 isocyanate.[\[11\]\[12\]](#)



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Figure 3. Precursor pathways to Phenyl-d5 Isocyanate.

Experimental Protocol (Proposed)

This proposed protocol is based on the synthesis of Fenuron-d6 and standard procedures for the reaction of isocyanates with amines.

- Preparation: Under a nitrogen atmosphere, suspend dimethylamine hydrochloride (1.2 eq) in dichloromethane.
- Addition of Phenyl-d5 Isocyanate: Stir the suspension for 10 minutes, then slowly add a solution of phenyl-d5 isocyanate (1.0 eq) in dichloromethane.
- Addition of Base: Continue stirring for 20 minutes, then slowly add a solution of triethylamine (2.0 eq) in dichloromethane.
- Reaction: Allow the reaction to proceed at room temperature for 16-24 hours.
- Work-up: Add water to the reaction mixture and extract with dichloromethane. Wash the combined organic layers with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography.

Quantitative Data

Parameter	Value	Reference
Starting Materials	Phenyl-d5 Isocyanate, Dimethylamine Hydrochloride, Triethylamine	[7]
Solvent	Dichloromethane (proposed)	
Reaction Time	16-24 hours (estimated)	
Reaction Temperature	Room Temperature (estimated)	
Yield	High (expected based on analogous reactions)	
Isotopic Purity	>98 atom % D for Phenyl-d5 isocyanate	[7]
Characterization	NMR, Mass Spectrometry	

Data Presentation and Analysis

Accurate characterization of deuterated Fenuron is essential to confirm its identity, isotopic purity, and the position of the deuterium labels. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** In the ¹H NMR spectrum of Fenuron-d6, the signal corresponding to the N,N-dimethyl protons (typically a singlet around 3.0 ppm) will be absent or significantly reduced in intensity. For **Fenuron-d5**, the aromatic proton signals (multiplet between 7.0-7.5 ppm) will be absent.
- **²H NMR:** The ²H NMR spectrum provides direct evidence of deuterium incorporation. For Fenuron-d6, a signal will be observed in the region of the dimethyl protons. For **Fenuron-d5**, signals will appear in the aromatic region.[13]
- **¹³C NMR:** The ¹³C NMR spectrum will show characteristic shifts for the carbonyl, aromatic, and methyl carbons. Deuterium coupling can lead to splitting of the carbon signals, providing further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the molecular weight and isotopic distribution of a compound.

- Molecular Ion Peak:** The molecular weight of non-deuterated Fenuron is 164.20 g/mol .[\[14\]](#) The molecular ion peak for Fenuron-d6 will be observed at m/z 170, and for **Fenuron-d5** at m/z 169.
- Isotopic Distribution:** High-resolution mass spectrometry (HRMS) can be used to analyze the isotopic distribution of the molecular ion peak.[\[4\]](#)[\[15\]](#) This allows for the determination of the isotopic purity and the detection of any partially deuterated species. The theoretical isotopic distribution can be calculated and compared to the experimental data to assess the efficiency of the deuteration.[\[16\]](#)

Compound	Molecular Formula	Exact Mass	Expected m/z [M+H] ⁺
Fenuron	C ₉ H ₁₂ N ₂ O	164.09496	165.1022
Fenuron-d5	C ₉ H ₇ D ₅ N ₂ O	169.12631	170.1336
Fenuron-d6	C ₉ H ₆ D ₆ N ₂ O	170.13258	171.1399

Conclusion

The synthesis of deuterated Fenuron, specifically Fenuron-d6 and **Fenuron-d5**, is achievable through well-established chemical reactions. The key to these syntheses is the use of appropriately deuterated starting materials. The methods described in this guide provide a solid foundation for the preparation of these valuable analytical standards. For researchers and scientists in drug development and environmental analysis, the ability to synthesize and characterize these deuterated compounds is crucial for conducting accurate and reliable quantitative studies. The provided experimental protocols and data, along with the visual representations of the synthetic pathways, offer a comprehensive resource for the successful synthesis and analysis of deuterated Fenuron.

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